molecular formula C21H29N7O B2948121 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine CAS No. 2415462-47-2

4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine

货号: B2948121
CAS 编号: 2415462-47-2
分子量: 395.511
InChI 键: ZTIOGJUENHQQSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a chemical compound designed for advanced pharmaceutical and biological research. This molecule incorporates a morpholine ring, which is recognized in medicinal chemistry as a privileged structure due to its versatile interactions with biological targets and its favorable influence on the pharmacokinetic properties of drug candidates . The morpholine moiety is frequently employed to enhance solubility, modulate basicity, and improve metabolic stability, thereby increasing the compound's potential for in vivo efficacy . Compounds featuring morpholine and piperazine subunits, such as this one, are of significant interest in early-stage drug discovery for their potential to interact with enzyme active sites, particularly kinases and other ATP-binding proteins . The specific molecular architecture of this compound, combining pyrimidine, piperazine, and morpholine rings, suggests its primary research value lies in the exploration of signal transduction pathways. Its structure is analogous to known inhibitors that target key oncogenic and central nervous system (CNS) targets . Researchers can utilize this compound as a core scaffold or a building block for developing novel therapeutic agents, investigating mechanisms of enzyme inhibition, or studying structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets . This reagent is provided exclusively for research applications in laboratory settings.

属性

IUPAC Name

4-[6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O/c1-16-24-20(14-21(25-16)28-9-11-29-12-10-28)27-7-5-26(6-8-27)19-13-18(22-15-23-19)17-3-2-4-17/h13-15,17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIOGJUENHQQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activity, particularly as a ligand for dopamine receptors. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6C_{18}H_{24}N_6 with a molecular weight of approximately 336.43 g/mol. The structure features multiple functional groups that contribute to its biological activity.

The compound acts primarily as a dopamine D3 receptor ligand , which is significant in the context of neuropharmacology. Dopamine receptors are G protein-coupled receptors involved in numerous neurological processes, including mood regulation, reward pathways, and motor control. Compounds that selectively target these receptors can be valuable in treating disorders such as schizophrenia, depression, and Parkinson's disease.

Pharmacological Studies

Several studies have investigated the pharmacological effects of compounds similar to this compound:

  • Dopamine Receptor Modulation : Research indicates that derivatives of this compound exhibit selective binding to the D3 receptor, leading to modulation of dopaminergic signaling pathways. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor antagonists .
  • Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Behavioral Studies : Animal models have demonstrated that administration of dopamine D3 receptor ligands can influence behaviors associated with addiction and mood disorders, providing evidence for their therapeutic potential .

Data Tables

Property Value
Molecular FormulaC₁₈H₂₄N₆
Molecular Weight336.43 g/mol
CAS Number1358400-88-0
SolubilitySoluble in DMSO
Target ReceptorDopamine D3

Case Studies

  • Case Study on Schizophrenia Treatment : A clinical trial involving a related compound showed promising results in reducing symptoms of schizophrenia when administered as a part of a combination therapy. Patients exhibited improved cognitive function and reduced psychotic episodes .
  • Exploration in Parkinson's Disease : Another study focused on the neuroprotective properties of similar compounds in models of Parkinson's disease, highlighting their ability to enhance dopaminergic signaling and improve motor function .

相似化合物的比较

Comparative Analysis Table

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Biological Implications
Target Compound C22H29N7O ~427.5 Cyclobutyl, morpholine, piperazine Enhanced lipophilicity; kinase inhibition potential
4-[4-(6-Cyclobutyl...) (Ev15) C17H21FN6 328.4 Fluorine, methyl Improved metabolic stability
CAS 1189882-02-7 (Ev17) C22H27N5O4S ~489.5 Benzodioxine sulfonyl High solubility; sulfonyl-mediated binding
Dasatinib (Ev13,14) C22H26ClN7O2S 488.0 Thiazole carboxamide, hydroxyethyl Clinically validated kinase inhibition

Research Findings and Implications

  • Cyclobutyl Group : The target compound’s cyclobutyl substituent may optimize blood-brain barrier penetration compared to polar analogs like sulfonyl-containing derivatives .
  • hydroxyethyl groups .

常见问题

Basic: What are the common synthetic routes for preparing 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1: Formation of the pyrimidine-piperazine core via Buchwald-Hartwig coupling or SNAr reactions under basic conditions (e.g., NaH in THF) .
  • Step 2: Introduction of the morpholine moiety through refluxing with morpholine and formaldehyde in ethanol, followed by purification via crystallization .
  • Step 3: Cyclobutyl group installation using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a cyclobutylboronic acid derivative .
    Key challenges include controlling regioselectivity during pyrimidine functionalization and ensuring high purity via column chromatography or recrystallization.

Advanced: How can researchers address contradictions in spectroscopic data during structural validation?

Answer:
Discrepancies in NMR, MS, or crystallographic data require cross-validation:

  • X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated in studies of related pyrimidine-piperazine derivatives (e.g., bond angles and torsion angles) .
  • DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) can resolve phase-related inconsistencies, such as polymorphic forms affecting spectral peaks .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas, while 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in ambiguous regions .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:
Key safety measures include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (P280 code) .
  • Ventilation: Use fume hoods to avoid inhalation (P271 code) during synthesis or weighing .
  • Spill management: Neutralize acidic/basic residues with appropriate absorbents (e.g., vermiculite) and dispose as hazardous waste (P501 code) .
  • Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced: What strategies improve yield in the final coupling step of the synthesis?

Answer:
Optimization strategies include:

  • Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature control: Gradual heating (60–80°C) minimizes side reactions like over-alkylation .
  • Purification: Use preparative HPLC with C18 columns to isolate the target compound from byproducts .

Basic: Which analytical techniques are most reliable for confirming the compound’s purity and identity?

Answer:

  • HPLC-UV/ELS: Detects impurities at ≥0.1% levels using gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • 1H/13C NMR: Confirms substituent integration and absence of unreacted starting materials .
  • Elemental analysis: Validates C, H, N, S content within ±0.4% of theoretical values .
  • Melting point: Sharp melting range (<2°C) indicates high crystallinity .

Advanced: How can researchers resolve low solubility in aqueous buffers during pharmacological assays?

Answer:

  • Co-solvent systems: Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .
  • Salt formation: Convert the free base to a hydrochloride or mesylate salt via acid-base titration .
  • Prodrug derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the morpholine nitrogen, which hydrolyze in vivo .
  • Nanoparticle encapsulation: Utilize liposomal or PLGA-based carriers to improve bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。